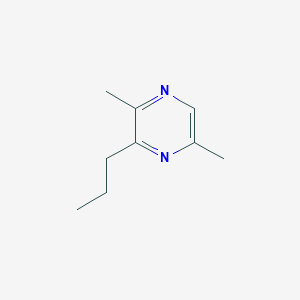

2,5-Dimethyl-3-propylpyrazine

Description

Structure

3D Structure

Properties

CAS No. |

18433-97-1 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,5-dimethyl-3-propylpyrazine |

InChI |

InChI=1S/C9H14N2/c1-4-5-9-8(3)10-6-7(2)11-9/h6H,4-5H2,1-3H3 |

InChI Key |

ARRSOXMGLBJPNV-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=CN=C1C)C |

Canonical SMILES |

CCCC1=NC(=CN=C1C)C |

Other CAS No. |

18433-97-1 |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 2,5 Dimethyl 3 Propylpyrazine

Presence in Thermally Processed Food Systems

Pyrazines are frequently formed during the thermal processing of food through Maillard reactions and Strecker degradation, which involve reactions between amino acids and sugars. chemicalbook.com This imparts characteristic roasted, nutty, and baked flavors to a wide variety of food products. nih.govperfumerflavorist.comchemicalbook.com

The roasting process is a key step in the development of flavor for many products, with pyrazines playing a crucial role. While specific data on 2,5-Dimethyl-3-propylpyrazine in roasted goods is limited, the presence of closely related alkylpyrazines is well-documented, suggesting potential formation pathways.

In roasted peanuts , a multitude of pyrazines contribute to the characteristic roasted flavor. ccsenet.org Studies have identified 2,5-dimethylpyrazine (B89654) as a predominant pyrazine (B50134), highly correlated with the roasted peanut flavor and aroma. researchgate.net Other pyrazines found include trimethylpyrazine and various ethyl- and methyl-substituted pyrazines. ccsenet.orgresearchgate.netresearchgate.net The formation of these compounds is a result of reactions between the precursors present in raw peanuts during roasting. ccsenet.org

Roasted cocoa beans also owe much of their complex flavor profile to pyrazines. nih.govumn.edu Research has shown that 2,5-dimethylpyrazine, along with tetramethylpyrazine and trimethylpyrazine, are significant components of cocoa flavor. nih.govmdpi.com The concentration and types of pyrazines in roasted cocoa can be influenced by the fermentation process the beans undergo prior to roasting, which affects the availability of precursor molecules like free sugars and amino acids. umn.edumdpi.com

In roasted coffee , a vast number of volatile compounds have been identified, with pyrazines being a major class that contributes to the desirable roasty and nutty aromas. thegoodscentscompany.comsandiego.edu Although specific identification of this compound is not prominent in the literature, related compounds like 2-ethyl-3,5-dimethylpyrazine (B18607) have been detected in various types of coffee. foodb.ca

Table 1: Examples of Alkylpyrazines Identified in Roasted Products

| Compound | Roasted Product | Reference |

|---|---|---|

| 2,5-Dimethylpyrazine | Peanuts, Cocoa, Coffee | chemicalbook.comresearchgate.netnih.gov |

| Trimethylpyrazine | Peanuts, Cocoa | researchgate.netumn.edu |

| Tetramethylpyrazine | Cocoa | umn.edumdpi.com |

| 2-Ethyl-3,5-dimethylpyrazine | Peanuts, Coffee | researchgate.netfoodb.ca |

Fermentation is another process that can lead to the formation of pyrazines, either through the direct action of microorganisms or by creating the necessary precursors for later thermal reactions.

In fermented soybeans (natto) , various strains of Bacillus subtilis have been shown to produce a range of alkylpyrazines. nih.govnih.gov These include significant amounts of 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.govnih.gov The specific pyrazines produced can vary between different strains of B. subtilis. nih.gov

The fermentation of cocoa beans is a critical step for flavor development, as it generates the amino acids and reducing sugars that are precursors to pyrazine formation during subsequent roasting. umn.educore.ac.uk While tetramethylpyrazine has been detected in unroasted fermented beans, the majority of pyrazines are formed during the heat treatment. umn.edu

Table 2: Pyrazines Produced by Bacillus subtilis in Fermented Soybeans (Natto)

| Pyrazine Compound | Producing Strain Example | Concentration | Reference |

|---|---|---|---|

| 2,5-Dimethylpyrazine | B. subtilis BcP21 | 4.5 mg/L | nih.gov |

| 2,3,5-Trimethylpyrazine | B. subtilis BcP21 | 52.6 mg/L | nih.gov |

| 2,3,5,6-Tetramethylpyrazine | B. subtilis BcP21 | 501.1 mg/L | nih.gov |

| 2-Methylpyrazine | B. subtilis BcP4 | 690 µg/L | nih.gov |

| 2,3-Dimethylpyrazine | B. subtilis BcP4 | 680 µg/L | nih.gov |

| 2,6-Dimethylpyrazine | B. subtilis BcP4 | 1891 µg/L | nih.gov |

Biosynthesis by Microorganisms

The production of pyrazines is not limited to thermal reactions in food; certain microorganisms are capable of biosynthesizing these aromatic compounds.

Several bacterial species are known to produce pyrazines. Bacillus subtilis, in particular, has been extensively studied for its ability to synthesize a variety of alkylpyrazines. nih.govnih.govresearchgate.net Strains isolated from fermented foods like natto are efficient producers. nih.govnih.gov While direct production of this compound by these common bacterial strains is not explicitly documented in the reviewed literature, the structural similarity to other synthesized pyrazines suggests it is plausible.

The biosynthesis of pyrazines in microorganisms often involves the metabolism of amino acids. For instance, the formation of 2,5-dimethylpyrazine by Bacillus subtilis utilizes L-threonine as a precursor. nih.govresearchgate.net Metabolic engineering of bacteria like Escherichia coli has successfully enhanced the production of 2,5-dimethylpyrazine by manipulating the L-threonine metabolic pathway. nih.gov

A probable biosynthetic pathway for this compound would involve the condensation of two α-aminoketone molecules, which are derived from amino acids. The propyl side chain could originate from an amino acid such as norvaline. This would be analogous to the formation of other alkylpyrazines where the side chains are determined by the initial amino acid precursors.

Identification in Biological Secretions and Systems

Pyrazines also play a role in chemical communication in the animal kingdom. A compound closely related to this compound, namely 2,3-dimethyl-5-(2-methylpropyl)pyrazine, has been identified as a trail pheromone component in the poison gland secretion of the ant Eutetramorium mocquerysi. nih.gov This pyrazine was found to elicit trail-following behavior in these ants. nih.gov This finding underscores the role of specific alkylpyrazines in insect communication.

Occurrence in Insect Mandibular Glands

Research into the chemical ecology of ants has revealed that this compound is a component of the mandibular gland secretions in certain species, especially within the subfamily Ponerinae. These secretions often play a crucial role in communication, such as alarm signaling and recruitment.

The mandibular gland secretion of the ponerine ant Dinoponera grandis has been found to contain 2,5-dimethyl-3-n-propylpyrazine. researchgate.net This compound is part of a chemical blend that likely serves in the ant's communication system. Further comparative studies on ponerine ants have identified this compound in the mandibular glands of other species as well. For instance, analyses of various ponerine ants have shown the presence of a mixture of alkylpyrazines, including this compound, in species of the genus Ectatomma. mdpi.com While pyrazines are known to function as alarm pheromones in many ant species, the specific behavioral response elicited by this compound alone in these ponerine ants requires further detailed investigation. researchgate.netoup.com

The following table summarizes the documented occurrence of this compound in the mandibular glands of specific insect species.

| Species | Family | Gland | Other Pyrazines Present | Reference |

| Dinoponera grandis | Formicidae | Mandibular | 2,5-dimethyl-3-isopentylpyrazine | researchgate.net |

| Ectatomma sp. | Formicidae | Mandibular | 2,5-Dimethyl-3-isobutylpyrazine, 2,5-Dimethyl-3-(2'-methylbutyl)pyrazine, 2,5-Dimethyl-3-pentylpyrazine | mdpi.com |

Role in Plant Volatile Emissions

The presence of this compound as a natural volatile emitted directly from living plants has not been extensively documented in scientific literature. However, it has been identified as a volatile compound in a variety of processed plant-based products, where its formation is typically a result of thermal processes like roasting or fermentation.

For example, this compound has been detected in tea seed oil, where it contributes to the nutty and chocolate-like flavor profile. oup.com Its formation in this context is attributed to the processing of the tea seeds. Similarly, this pyrazine has been identified in products derived from hydrolyzed vegetable proteins that have undergone thermal treatment. nih.gov The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a primary pathway for the formation of pyrazines in food. nih.gov

The compound has also been noted in fermented products. For instance, it was found in the fermentation of Tuber melanosporum (black truffle) and in Hakko Sobacha, a fermented buckwheat tea. nih.govmdpi.com In these instances, the metabolic activity of microorganisms during fermentation likely contributes to its production.

The table below details the occurrence of this compound in various plant-based materials, emphasizing that its presence is associated with processing rather than direct emission from the living plant.

| Plant-Based Material | Process | Associated Flavor/Aroma | Reference |

| Tea Seed Oil | Processing | Nutty, chocolate | oup.com |

| Hydrolyzed Vegetable Protein | Thermal Reaction | Savory | nih.gov |

| Fermented Tuber melanosporum | Fermentation | Roasted | nih.gov |

| Hakko Sobacha (Fermented Buckwheat Tea) | Fermentation | Bready, nutty | mdpi.com |

| Roasted Foods | Roasting | Nutty, hazelnut, roasted | researchgate.netmdpi.com |

Mechanistic Pathways of 2,5 Dimethyl 3 Propylpyrazine Formation

Maillard Reaction Pathways

The Maillard reaction is a cascade of chemical reactions that generate a plethora of flavor and aroma compounds, including pyrazines. The formation of 2,5-dimethyl-3-propylpyrazine through this pathway involves the interaction of specific precursors under controlled environmental conditions.

Role of Amino Acids and Peptides as Precursors

Amino acids and, to a lesser extent, peptides are fundamental nitrogen sources for the formation of the pyrazine (B50134) ring. nih.govnih.gov The structure of the amino acid side chain plays a crucial role in determining the substitution pattern of the resulting pyrazine. For the synthesis of this compound, amino acids containing a propyl or related branched-chain alkyl group are essential. Leucine and isoleucine are key precursors, providing the propyl and isobutyl moieties respectively, which can be incorporated into the pyrazine structure.

Peptides can also participate in the Maillard reaction, and their contribution to pyrazine formation can differ from that of free amino acids. nih.govresearchgate.net Studies on lysine-containing dipeptides and tripeptides have shown that the type and sequence of amino acids in a peptide influence the types and quantities of pyrazines formed. nih.govresearchgate.net While free amino acids readily undergo Strecker degradation, peptides, lacking a free α-carboxyl group, may follow alternative reaction mechanisms to produce the necessary α-aminoketone intermediates. nih.gov The thermal degradation of proteins can also release amino acids that subsequently participate in pyrazine formation. nih.gov

Involvement of Reducing Sugars

Reducing sugars are the primary source of the carbonyl groups required for the Maillard reaction. researchgate.netacs.org The reaction is initiated by the condensation of the carbonyl group of a reducing sugar (like glucose, fructose, or xylose) with the amino group of an amino acid. nih.govacs.org This initial step forms a Schiff base, which then cyclizes to a glycosylamine and subsequently rearranges to form Amadori or Heyns compounds. acs.org

The type of reducing sugar can influence the reaction pathways and the profile of the resulting flavor compounds. For instance, pentose (B10789219) sugars like ribose are known to be highly reactive in the Maillard reaction. The degradation of these sugars provides the dicarbonyl compounds that are essential for the subsequent steps leading to pyrazine formation.

Significance of Strecker Degradation

Strecker degradation is a pivotal component of the Maillard reaction, responsible for the formation of α-aminocarbonyls, which are the direct precursors to the pyrazine ring. acs.org This process involves the reaction of an α-amino acid with a dicarbonyl compound, which is formed from the degradation of sugars or the initial Amadori/Heyns compounds. acs.orgacs.org

Influence of Reaction Parameters (e.g., pH, Temperature, Moisture)

The formation of pyrazines is highly dependent on the conditions of the reaction.

Temperature and Time: Higher temperatures and longer reaction times generally favor the Maillard reaction and increase the yield of pyrazines. nih.gov Studies have shown that the production of volatile compounds, including pyrazines, is significantly greater at higher temperatures (e.g., 140-180°C) compared to lower temperatures (e.g., 100-120°C). nih.govnih.gov

pH: The pH of the reaction medium influences the rate of the Maillard reaction and the types of products formed. Neutral to slightly alkaline conditions generally promote the formation of flavor compounds, including pyrazines.

Moisture Content: Water activity plays a critical role in the Maillard reaction. While water is necessary for the mobility of reactants, very high water content can dilute the reactants and inhibit the dehydration steps that are crucial for the formation of many flavor compounds. Intermediate moisture levels are typically optimal for the generation of pyrazines.

Identification of Key Intermediate Compounds

Several key intermediate compounds have been identified in the pathway to pyrazine formation.

Amadori and Heyns Compounds: These are the initial rearrangement products formed from the reaction of reducing sugars with amino acids. acs.org Their degradation is a major source of the dicarbonyl compounds needed for Strecker degradation. acs.org

α-Dicarbonyl Compounds: These highly reactive species, such as glyoxal, methylglyoxal, and diacetyl, are formed from sugar fragmentation or the degradation of Amadori/Heyns compounds. nih.govnih.gov They are essential reactants in the Strecker degradation of amino acids.

α-Aminocarbonyls: Formed through Strecker degradation, these are the direct building blocks of the pyrazine ring. acs.orgnih.gov

Acetoin: This α-hydroxyketone is a known sugar degradation product and has been identified as an important intermediate in many bio-based syntheses of pyrazines. acs.orgd-nb.info It can react with amino acids to generate pyrazines. acs.org

Biotransformation and Microbial Synthetic Routes

In addition to the thermal pathways of the Maillard reaction, this compound and other alkylpyrazines can be produced through microbial fermentation and biotransformation. Certain bacteria are known to synthesize pyrazines as part of their metabolism, often contributing to the characteristic aromas of fermented foods.

For example, species of Bacillus, Corynebacterium, and Serratia have been identified as pyrazine producers. d-nb.infochemicalbook.com Serratia marcescens has been shown to produce 2,5-dimethylpyrazine (B89654) and 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine. d-nb.info The bacterium Paenibacillus aceti has been noted for its high efficiency in producing a range of pyrazines. d-nb.info Furthermore, 2,5-dimethyl-3-(2-methylpropyl)pyrazine, an isomer of the target compound, has been reported in Streptomyces antioxidans and Sulfitobacter pontiacus. nih.gov

The biosynthetic pathways in microorganisms often involve the condensation of amino acid-derived intermediates. For instance, the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine has been demonstrated using L-threonine as a substrate, with aminoacetone and acetaldehyde (B116499) as key precursors generated by enzymatic reactions. nih.gov This suggests that similar enzymatic pathways could lead to the formation of this compound from appropriate amino acid precursors. Microbial synthesis offers a "natural" route to these flavor compounds, which is highly valued in the food industry. d-nb.info

Elucidation of Metabolic Pathways in Specific Microorganisms

Microorganisms, particularly bacteria, play a crucial role in the biosynthesis of pyrazines. Strains of Bacillus subtilis, often isolated from fermented soybeans (natto), are well-documented producers of a range of alkylpyrazines, including this compound. nih.govnih.gov The biosynthesis of 2,5-dimethylpyrazine in these microorganisms primarily utilizes L-threonine as a starting substrate. nih.govresearchgate.net

The metabolic pathway for 2,5-dimethylpyrazine formation involves a series of enzymatic and non-enzymatic reactions. nih.gov The initial and key enzymatic step is the conversion of L-threonine, a process catalyzed by L-threonine-3-dehydrogenase (TDH). nih.gov This is followed by a series of non-enzymatic reactions that lead to the formation of the pyrazine ring.

In engineered Escherichia coli strains, the biosynthesis of 2,5-dimethylpyrazine from L-threonine has been optimized. nih.gov This involves the overexpression of genes encoding enzymes such as L-threonine dehydrogenase (EcTDH), NADH oxidase (EhNOX), and aminoacetone oxidase (ScAAO), alongside the L-threonine transporter protein (EcSstT). nih.gov The pathway proceeds through intermediates like 2-amino-3-ketobutyrate and aminoacetone. nih.gov However, competing metabolic branches can divert these intermediates. For instance, 2-amino-3-ketobutyrate can be converted to glycine (B1666218) by 2-amino-3-ketobutyrate CoA ligase (KBL), and aminoacetone can be reduced to aminopropan-2-ol. nih.govnih.gov

The table below outlines the production of various alkylpyrazines by different strains of B. subtilis isolated from natto, highlighting the natural diversity in pyrazine biosynthesis capabilities among these microorganisms.

Production of Alkylpyrazines by Bacillus subtilis Strains

| Bacillus subtilis Strain | 2-methylpyrazine (µg/L) | 2,3-dimethylpyrazine (µg/L) | 2,5-dimethylpyrazine (mg/L) | 2,6-dimethylpyrazine (µg/L) | 2,3,5-trimethylpyrazine (mg/L) | 2,3,5,6-tetramethylpyrazine (mg/L) |

|---|---|---|---|---|---|---|

| BcP4 | 690 | 680 | - | 1891 | - | - |

| BcP21 | - | - | 4.5 | - | 52.6 | 501.1 |

Data sourced from a study on B. subtilis cultures isolated from natto. nih.gov

Substrate Utilization for Microbial Biosynthesis

The biosynthesis of this compound and other pyrazines by microorganisms is fundamentally dependent on the availability of specific precursor molecules in the growth medium. nih.gov In addition to a primary carbon source like sugars, the presence of specific amino acids is critical. nih.gov

For the formation of 2,5-dimethylpyrazine, L-threonine is the key amino acid precursor. nih.govresearchgate.net The concentration of L-threonine in the fermentation medium directly influences the yield of 2,5-dimethylpyrazine. researchgate.net In fermentations with high pyrazine formation, a corresponding decrease in free L-threonine concentration is often observed, indicating its consumption in the biosynthetic pathway. researchgate.net

Other amino acids serve as precursors for different pyrazines. For example, L-serine is a precursor for ethylpyrazine, methylpyrazine, and 2,6-diethylpyrazine. nih.gov The table below details the amino acid precursors for various microbially synthesized pyrazines.

Amino Acid Precursors for Pyrazine Biosynthesis

| Pyrazine Compound | Amino Acid Precursor |

|---|---|

| 2,5-dimethylpyrazine | L-threonine |

| 2,6-dimethylpyrazine | L-threonine |

| 2-ethyl-3,5-dimethylpyrazine (B18607) | L-threonine |

| Tetramethylpyrazine | L-threonine |

| Ethylpyrazine | L-serine |

| Methylpyrazine | L-serine |

| 2,6-diethylpyrazine | L-serine |

This table is based on established microbial biosynthetic pathways. nih.gov

Other Chemical Formation Pathways

Beyond microbial biosynthesis, this compound can also be formed through chemical reactions, most notably the Maillard reaction. This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures, and is responsible for the desirable flavors and aromas in many cooked foods.

In Maillard model systems, the formation of various pyrazines, including this compound, has been studied. nih.gov The types and quantities of pyrazines produced are influenced by the specific amino acids and sugars involved in the reaction. For instance, studies have shown the formation of this compound in model systems containing lysine-containing dipeptides and glucose. nih.gov

The table below presents the concentration of this compound and other pyrazines formed in different Maillard reaction model systems.

Formation of Pyrazines in Maillard Model Systems (µg/g)

| Compound | Arg-Lys + Glucose | His-Lys + Glucose | Gly-Lys-Arg + Glucose | Gly-Lys-His + Glucose |

|---|---|---|---|---|

| This compound | 0.10 ± 0.001 | 0.19 ± 0.02 | ND | 0.12 ± 0.03 |

| 2-methyl-6-propylpyrazine | 0.10 ± 0.002 | 0.10 ± 0.008 | ND | ND |

| 2-methyl-5-propylpyrazine | 0.05 ± 0.007 | ND | ND | ND |

| 3,5-diethyl-2-methylpyrazine | 0.30 ± 0.008 | 0.38 ± 0.07 | ND | 0.13 ± 0.03 |

ND indicates the substance was not detected. Data from a study on pyrazine formation in Maillard model systems. nih.gov

Chemical Synthesis Methodologies for 2,5 Dimethyl 3 Propylpyrazine

Conventional Synthetic Approaches

Conventional methods for synthesizing pyrazine (B50134) derivatives have long been established in organic chemistry. These approaches typically involve the construction of the pyrazine ring from acyclic precursors through condensation and cyclization reactions.

Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of the pyrazine core. A common and versatile method involves the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. While a foundational method, it often requires subsequent alkylation steps to achieve the specific substitution pattern of 2,5-dimethyl-3-propylpyrazine.

A widely studied series of condensation reactions that produce pyrazines is the Maillard reaction. chemicalbook.comnih.gov This complex cascade of non-enzymatic browning reactions occurs between amino acids and reducing sugars upon heating. chemicalbook.com In the context of forming alkylpyrazines, α-aminoketones are generated via the Strecker degradation of amino acids. researchgate.net These aminoketones then condense to form dihydropyrazine intermediates, which subsequently oxidize to yield various alkylpyrazines. researchgate.net The specific pyrazine products, including dimethyl and trimethyl derivatives, are influenced by the starting amino acids and sugars. nih.gov For instance, the reaction between glucose and lysine-containing dipeptides has been shown to produce significant amounts of 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine. nih.gov

Other conventional condensation strategies include the reaction of diamines with diols in the vapor phase over catalysts like granular alumina, or with epoxides using copper-chromium catalysts. tandfonline.comtandfonline.com

Cyclization and Derivatization Strategies

Cyclization strategies often begin with precursors that already contain the necessary nitrogen atoms. One such approach is the dehydrogenative self-coupling of β-amino alcohols. acs.org This method can directly lead to 2,5-disubstituted pyrazines. For example, the self-coupling of 2-aminopropane-1-ol has been used to synthesize 2,5-dimethylpyrazine (B89654). acs.org This reaction proceeds through the formation of water and hydrogen gas as the only byproducts, making it highly atom-economical. acs.org

Derivatization of a pre-formed ring system is another key strategy. A general method for creating substituted pyrazines starts with piperazine-2,5-diones (cyclic anhydrides of α-amino acids). rsc.org The piperazine-2,5-dione can be treated with Meerwein's salt to form a 2,5-diethoxy-3,6-dihydropyrazine intermediate. This activated intermediate can then readily condense with aldehydes or ketones and be alkylated with alkyl halides to introduce the desired substituents before being oxidized to the final pyrazine product. rsc.org

Green Chemistry Principles in Pyrazine Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. In pyrazine synthesis, this translates to the use of safer solvents, less hazardous reagents, and more efficient catalytic systems. tandfonline.comresearchgate.net

A notable green approach involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.com This method avoids expensive and toxic catalysts and harsh conditions like high temperatures. tandfonline.comresearchgate.net

The use of earth-abundant metal catalysts is a key aspect of green chemistry. Manganese pincer complexes have been successfully employed to catalyze the dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines. acs.org This process is highly efficient and sustainable, producing only hydrogen and water as byproducts. acs.org

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Manganese Pincer Complex | 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 | acs.org |

| Manganese Pincer Complex | 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 | acs.org |

| Manganese Pincer Complex | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 | acs.org |

Biocatalysis represents another frontier in green pyrazine synthesis. The Maillard reaction, which occurs naturally in food, is inherently a "green" process. chemicalbook.com Harnessing microbial or enzymatic pathways offers a sustainable alternative to traditional chemical methods. researchgate.net Engineered microbial systems, such as Escherichia coli, have been developed for the high-yield production of 2,5-dimethylpyrazine from renewable feedstocks like L-threonine. nih.gov

Precursor Analysis and Optimization for Synthetic Yields

The yield and regioselectivity of pyrazine synthesis are highly dependent on the choice of precursors and reaction conditions. In Maillard-type reactions, the structure of the initial amino acids and peptides significantly influences the profile of the resulting volatile compounds. nih.gov Studies on lysine-containing dipeptides and tripeptides revealed that dipeptide models generally produced higher amounts of pyrazines compared to tripeptide or free amino acid models. nih.gov

For the targeted synthesis of 2,5-dimethylpyrazine, L-threonine has been identified as a key precursor. nih.gov A synthesis mechanism in Bacillus subtilis involves the enzyme L-threonine-3-dehydrogenase, which oxidizes L-threonine to L-2-amino-acetoacetate. nih.gov This unstable intermediate then decarboxylates to form aminoacetone, which spontaneously dimerizes and cyclizes to form 2,5-dimethylpyrazine. nih.gov

Metabolic engineering provides a powerful tool for optimizing these biosynthetic pathways. By reconstructing metabolic pathways and enhancing cofactor regeneration in E. coli, significant yields of 2,5-dimethylpyrazine have been achieved. nih.gov Optimization of parameters such as pH, temperature, and substrate concentration is crucial. For instance, in an engineered E. coli strain, a yield of 2897.30 mg/L of 2,5-dimethylpyrazine was obtained from L-threonine after 24 hours under optimized conditions (pH 8.0, 14 g/L L-threonine, 40 °C). nih.gov

| Precursor(s) | Reaction/System | Key Product(s) | Notable Finding | Reference |

| Glucose + Lysine-containing dipeptides | Maillard Reaction | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Dipeptide models yielded more pyrazines than tripeptide or free amino acid models. | nih.gov |

| L-Threonine | Bacillus subtilis (Whole-cell catalysis) | 2,5-Dimethylpyrazine | L-threonine-3-dehydrogenase is the key catalytic enzyme. | nih.gov |

| L-Threonine | Engineered E. coli | 2,5-Dimethylpyrazine | Yield of 2897.30 mg/L achieved through metabolic engineering and process optimization. | nih.gov |

This detailed analysis underscores the diverse synthetic routes available for producing this compound and related alkylpyrazines, from traditional chemical reactions to advanced, sustainable biosynthetic methods.

Biological Activities and Functional Roles of 2,5 Dimethyl 3 Propylpyrazine in Biological Systems

Antimicrobial Efficacy Studies (in vitro)

In vitro studies are crucial for determining the direct antimicrobial potential of a compound against various microorganisms. This section explores the existing research on the efficacy of 2,5-dimethyl-3-propylpyrazine against bacteria, fungi, and oomycetes.

Currently, there is a notable lack of specific research in the accessible scientific literature investigating the in vitro antibacterial activity of this compound. While studies have been conducted on the antibacterial properties of other alkylpyrazine derivatives, such as 2,5-dimethylpyrazine (B89654) and 5-isobutyl-2,3-dimethylpyrazine, specific data regarding the antibacterial spectrum and efficacy of this compound remains to be published.

Similar to its antibacterial properties, there is a scarcity of available scientific studies focused on the in vitro antifungal and antioomycete activities of this compound. Research has highlighted the potential of other pyrazine (B50134) compounds as antifungal agents. For instance, related compounds have been identified as effective against various fungal and oomycete plant pathogens. However, specific data from in vitro assays to determine the minimum inhibitory concentration (MIC) or fungicidal/fungistatic effects of this compound are not present in the current body of scientific literature.

The precise mechanism of action for the potential antimicrobial activities of this compound has not been elucidated due to the absence of specific studies. For the broader class of alkylpyrazines, it has been proposed that their antimicrobial effects may stem from their ability to disrupt microbial cell membranes. This activity is thought to be related to the hydrophobicity of the alkyl side chains, which may allow the compounds to intercalate into the lipid bilayer, leading to increased membrane permeability and subsequent cell death. However, without specific research on this compound, it is not possible to confirm if it shares this mechanism of action.

Plant Growth Modulation via Volatile Organic Compound Emission

Volatile organic compounds (VOCs) emitted by microorganisms can play a significant role in mediating interactions with plants, influencing their growth and development. This section reviews the known effects of this compound as a VOC.

The role of this compound as a volatile organic compound in mediating plant-microbe interactions is not documented in the available scientific literature. While other microbial volatiles, including different pyrazine derivatives, have been shown to influence plant defense signaling and interactions with pathogenic or beneficial microbes, specific studies on the emission of this compound by microorganisms and its subsequent effect on plant-microbe dynamics have not been reported.

There is no available research detailing the specific effects of this compound on plant developmental parameters. Studies on other volatile pyrazines have demonstrated both plant growth-promoting and inhibitory effects, often dependent on the concentration of the compound. However, in the absence of targeted research, the impact of this compound on aspects of plant development such as seed germination, root elongation, and biomass accumulation remains unknown.

Role as a Semiochemical in Interspecies Chemical Communication

This compound, a heterocyclic aromatic organic compound, functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. This compound is involved in the intricate chemical language that mediates interactions both within and between species. Its role is particularly noted in the context of insect communication, where it contributes to the complex signaling systems that govern various behaviors.

Pheromonal Activity in Eukaryotic Organisms (e.g., insects)

While the broader class of pyrazines is widely recognized for its role as semiochemicals in insects, specific research on the pheromonal activity of this compound has identified its presence in certain ant species. sakura.ne.jpmdpi.com Evidence points to its function as a component of glandular secretions, contributing to the chemical signaling repertoire of these social insects.

Detailed research has identified this compound in the glandular secretions of the following ant species:

Dinoponera grandis : This species of giant Amazonian ant is known to have this compound as a component of its glandular secretions. sakura.ne.jp

Ectatomma sp. : This ant genus also utilizes this compound in its chemical communication, where it is found in gland secretions. sakura.ne.jp

It is important to note that while initial studies had identified this compound as a potential alarm pheromone in the ant species Odontomachus bauri, subsequent research involving careful comparison with synthetic standards led to a correction. The compound responsible for the alarm response was correctly identified as its isomer, 3,5-dimethyl-2-propylpyrazine. researchgate.netresearchgate.net This highlights the specificity of chemical signaling, where even small structural differences in molecules can lead to different biological activities.

The Pherobase, a comprehensive database of pheromones and semiochemicals, lists this compound as a marking pheromone and a component of urinary compounds in some organisms. pherobase.compherobase.com

Ecological Significance in Chemical Ecology

The ecological significance of this compound is rooted in its role within the broader context of chemical ecology, where pyrazines are key players in insect communication and defense mechanisms. mdpi.comoup.com Pyrazines, as a class of compounds, often possess strong, pungent odors and are used by many aposematic (warningly colored) insects to signal their unpalatability to predators. oup.com This chemical warning system is a crucial component of their anti-predator strategies.

The presence of this compound in the mandibular gland secretions of ponerine ants suggests its involvement in their chemical ecology. kuleuven.be The mandibular glands of ants are often associated with alarm signaling, defense, and social communication. Therefore, the secretion of this compound likely plays a role in one or more of these functions within the colony.

Furthermore, the discovery of pyrazines, including alkylpyrazines, as sex pheromones in some insects, such as the pollinator of the sexually deceptive orchid Drakaea glyptodon, underscores the diverse ecological roles these compounds can play. nih.gov While this compound itself has not been identified as a sex pheromone, its membership in this versatile chemical class points to the potential for a wide range of ecological functions. The study of such compounds is crucial for understanding the complex chemical interactions that shape ecosystems.

Contributions to Flavor Profiles in Food Science

Impact on Roasted and Fermented Food Matrices

Pyrazines, as a class, are renowned for imparting baked, roasted, nutty, and meaty aromas to thermally processed foods. nih.gov They are characteristic products of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. nih.gov This reaction is fundamental to the development of flavor in a vast range of cooked foods.

While specific data on 2,5-Dimethyl-3-propylpyrazine is limited in some of the broader studies, its presence is noted in various food matrices. For instance, it has been identified in ultrasound-assisted Maillard reactions, suggesting its formation under specific processing conditions. researchgate.net The general contribution of alkylpyrazines, including those with propyl groups, is associated with the desirable roasted and nutty notes that define the sensory experience of products like coffee, cocoa, and roasted nuts. researchgate.netthegoodscentscompany.com

In fermented foods, the formation of pyrazines can also occur through microbial metabolism. mdpi.com For example, certain strains of Bacillus subtilis isolated from natto, a fermented soybean product, have been shown to produce a variety of alkylpyrazines. nih.gov While the direct production of this compound by these specific strains was not the focus of the study, it highlights a biological pathway for pyrazine (B50134) formation that contributes to the complex flavor profiles of fermented products. The presence of pyrazines in fermented foods like cocoa beans is also crucial, where they are formed during the fermentation and subsequent roasting stages, contributing significantly to the final chocolate flavor. core.ac.ukmdpi.com

Concentration-Dependent Contributions in Complex Food Systems

For this compound, specific odor threshold data is not as widely reported as for some other common pyrazines. However, it is understood that the structure of a pyrazine, including the nature of its alkyl substituents, plays a crucial role in determining its odor threshold. researchgate.net Generally, pyrazines with longer or more complex side chains can have lower odor thresholds, meaning they can contribute to the flavor at very low concentrations.

In a study on volatile compounds formed from the thermal interaction of hydrolyzed vegetable proteins with reducing sugars, this compound was detected in a model system containing corn hydrolyzed vegetable protein and xylose. nih.gov This indicates that under specific conditions, this compound can be formed and contribute to the savory and roasted notes of such products. The perceived flavor can change with concentration; what might be a pleasant nutty or roasted note at low levels could potentially become overpowering or different in character at higher concentrations.

Interaction with Other Volatile Compounds within Food Systems

These interactions can occur with other products of the Maillard reaction, such as furans, pyrroles, and other pyrazines, as well as with lipid oxidation products and compounds derived from fermentation. nih.govmdpi.com For example, the nutty and roasted notes of pyrazines can complement the caramel-like notes of furans or the savory notes of sulfur-containing compounds. adv-bio.com

Influence of Food Processing Parameters on Pyrazine Content

The formation of this compound, primarily through the Maillard reaction, is heavily influenced by various food processing parameters. nih.gov Key factors include temperature, time, pH, and the availability of precursors like amino acids and reducing sugars. nih.govnih.gov

Temperature and Time: Higher temperatures and longer heating times generally lead to an increased formation of pyrazines. nih.gov However, the relationship is not always linear, and excessive heat can lead to the degradation of these compounds or the formation of undesirable flavors. The optimal conditions for pyrazine formation can vary depending on the specific food matrix. For instance, one study on Maillard model systems found that the optimal condition for pyrazine formation was heating at 140°C for 90 minutes. nih.gov

pH: The pH of the reaction environment also plays a crucial role. Weakly alkaline conditions have been shown to facilitate the formation of pyrazines. nih.gov However, during the Maillard reaction, acids can be formed, leading to a decrease in pH, which can, in turn, affect the reaction pathways and the types and quantities of pyrazines produced. nih.gov

Precursors: The types and concentrations of amino acids and reducing sugars are fundamental to the formation of specific pyrazines. The structure of the amino acid, particularly the R-group, influences the structure of the resulting pyrazine. The formation of this compound would require specific precursors that can generate the propyl group side chain.

The table below summarizes the influence of various processing parameters on the formation of pyrazines in general, which would also apply to this compound.

| Processing Parameter | Influence on Pyrazine Formation | References |

| Temperature | Increased temperature generally promotes pyrazine formation, though excessive heat can lead to degradation. | nih.gov |

| Time | Longer reaction times typically result in higher yields of pyrazines, up to a certain point. | nih.gov |

| pH | Weakly alkaline conditions are generally more favorable for pyrazine formation. | nih.gov |

| Precursors | The types of amino acids and reducing sugars determine the specific pyrazines formed. | nih.govnih.gov |

Research Gaps and Future Directions

Elucidation of Underexplored Formation Mechanisms

The formation of 2,5-dimethyl-3-propylpyrazine is predominantly associated with the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. ontosight.ai However, the specific pathways and precursor molecules that lead to the formation of this particular pyrazine (B50134) are not yet fully understood. Future research should focus on:

Identifying specific amino acid and sugar precursors: While the general mechanism is known, pinpointing the exact amino acids and sugars that preferentially yield this compound is a crucial next step.

Investigating alternative formation pathways: Research should explore other potential formation routes beyond the Maillard reaction, such as microbial metabolism or enzymatic synthesis, which could be relevant in fermented foods and other natural environments.

Understanding the impact of reaction conditions: A systematic investigation into how factors like pH, temperature, and water activity influence the yield and formation of this compound is essential for controlling its presence in food products.

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for producing pyrazines often rely on traditional chemical processes that may not be environmentally friendly. tandfonline.com There is a growing need for the development of "green" and sustainable synthetic routes for this compound. Future research in this area should prioritize:

Biocatalytic and enzymatic synthesis: Exploring the use of enzymes or whole-cell biocatalysts to produce this compound offers a more sustainable alternative to conventional chemical synthesis.

One-pot synthesis methods: Developing efficient one-pot reactions can reduce waste and energy consumption, making the synthesis process more cost-effective and environmentally benign. tandfonline.comresearchgate.net

Utilization of renewable starting materials: Investigating the use of renewable resources as starting materials for the synthesis of this compound would further enhance its sustainability profile.

Advanced Analytical Techniques for Comprehensive Profiling

The accurate detection and quantification of this compound, especially at trace levels in complex matrices like food, requires sophisticated analytical techniques. While gas chromatography-mass spectrometry (GC-MS) is commonly used, there is room for improvement and the application of more advanced methods. nist.gov Future research should focus on:

Developing high-resolution mass spectrometry (HRMS) methods: HRMS can provide more detailed structural information and higher sensitivity for the unambiguous identification and quantification of this compound and its isomers.

Implementing multidimensional gas chromatography (MDGC): MDGC can enhance the separation of this compound from other volatile compounds in complex samples, leading to more accurate analysis.

Exploring spectroscopic techniques: Techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the structural and dynamic properties of this compound.

Deeper Investigation into Biological Activities and Mechanism of Action

The biological activities of this compound are largely unexplored. Beyond its role as a flavor compound, it may possess other biological functions that warrant investigation. Future research should aim to:

Screen for a wide range of biological activities: A comprehensive screening of this compound for various biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties, could reveal novel applications.

Elucidate the mechanism of action: If any biological activities are identified, it is crucial to understand the underlying molecular mechanisms through which this compound exerts its effects.

Investigate potential synergistic effects: Studying the potential synergistic or antagonistic interactions of this compound with other compounds present in natural products could provide a more holistic understanding of its biological role.

Ecological Significance in Diverse Natural Environments

The presence of this compound has been identified in various natural settings, but its ecological significance remains largely unknown. Future research should address:

Role as a semiochemical: Investigating whether this compound acts as a pheromone or allomone in insect communication or other ecological interactions could uncover new roles for this compound.

Involvement in plant-microbe interactions: Exploring the potential role of this compound in mediating interactions between plants and microorganisms in the soil or on plant surfaces could reveal its importance in ecosystem functioning.

Contribution to the aroma of natural environments: Quantifying the contribution of this compound to the characteristic aroma of different ecosystems, such as forests or agricultural landscapes, would enhance our understanding of its environmental distribution and impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dimethyl-3-propylpyrazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via condensation of α-diketones with diamines. For example, 2,3-pentanedione and 1,2-diaminopropane react to form pyrazine derivatives. Optimization involves controlling stoichiometry (1:1 molar ratio), solvent selection (ethanol or water), and temperature (80–100°C). Catalytic acid (e.g., HCl) accelerates cyclization. Post-synthesis, vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield improvements (~70–85%) are achieved by inert atmosphere (N₂) to prevent oxidation and byproduct formation .

Q. What analytical techniques are recommended for characterizing this compound, and how do spectral data compare across studies?

- Methodological Answer :

- GC-MS : Identifies molecular ion peaks (e.g., m/z 136 for C₉H₁₄N₂) and fragmentation patterns (e.g., loss of methyl/propyl groups). Compare with NIST reference spectra (e.g., 3-ethyl-2,5-dimethylpyrazine fragmentation) to confirm isomer specificity .

- NMR : ¹H NMR shows signals for methyl groups (δ 2.4–2.6 ppm, singlet) and propyl chain (δ 0.9–1.5 ppm, multiplet). ¹³C NMR confirms carbonyl absence, distinguishing pyrazines from pyrroles or pyridines .

- IR : Absence of O-H/N-H stretches (2800–3500 cm⁻¹) confirms fully substituted nitrogen atoms .

Advanced Research Questions

Q. How can stable isotope analysis (e.g., ^15N/^14N, ^2H/^1H) be applied to study biosynthetic pathways or environmental degradation of alkylpyrazines?

- Methodological Answer : Isotopic labeling (e.g., ^15N-enriched ammonium salts in precursor synthesis) traces nitrogen incorporation into the pyrazine ring. For degradation studies, compound-specific isotope analysis (CSIA) via GC-IRMS quantifies δ¹⁵N and δ²H shifts under UV/thermal stress. For example, ^2H depletion in the propyl group indicates preferential cleavage of C-H bonds during oxidation .

Q. What strategies resolve contradictions in reported data (e.g., spectral discrepancies, isomer identification) for alkylpyrazines?

- Methodological Answer :

- Isomer Differentiation : Use chiral GC columns (e.g., β-cyclodextrin phases) to separate positional isomers (e.g., 3-propyl vs. 5-propyl). Cross-validate with computational modeling (DFT calculations for NMR/IR) .

- Spectral Conflicts : Compare fragmentation patterns (MS/MS) with synthetic standards. For example, this compound produces a distinct m/z 93 fragment (C₅H₇N₂⁺), absent in isopropyl analogs .

Q. How do variations in alkyl substituent positions (e.g., propyl vs. isopropyl) influence physicochemical and sensory properties of pyrazines?

- Methodological Answer :

- Physicochemical Effects : Measure vapor pressure (headspace GC) and solubility (HPLC) to assess hydrophobicity. Propyl chains increase logP values by ~0.5 units compared to methyl, enhancing lipid membrane permeability .

- Sensory Impact : Reconstitution experiments in model matrices (e.g., lipid emulsions) quantify odor thresholds via olfactometry. Propyl-substituted pyrazines exhibit earthy/nutty notes at 10–50 ppb, while isopropyl analogs show higher thresholds (100–200 ppb) due to steric hindrance of olfactory receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.